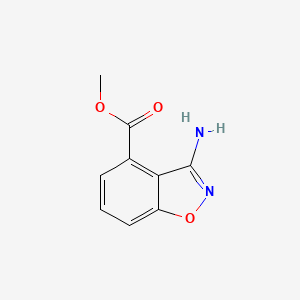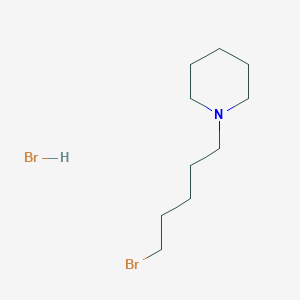
(3S)-3-amino-4-(4-fluorophenyl)butanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-4-(4-fluorophenyl)butanoic Acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a fluorophenyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid typically involves the use of protected intermediates to ensure the selective formation of the desired product. One common method involves the use of a protected amino acid derivative, such as BOC- ® -3-amino-4-(2,4,5-trifluorophenyl)butyric acid . The reaction conditions often include the use of polar organic solvents and specific condensation reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. These methods often involve the use of high-purity starting materials and controlled reaction conditions to minimize the formation of impurities. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-amino-4-(4-fluorophenyl)butanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives. Substitution reactions on the fluorophenyl group can lead to various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(3S)-3-amino-4-(4-fluorophenyl)butanoic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-amino-4-(3-fluorophenyl)butanoic Acid: Similar structure but with the fluorine atom in a different position.
3-amino-4-(1-amino-2-cyanovinyl)furazans: Contains an amino group and a fluorophenyl group but with a different backbone.
Uniqueness
(3S)-3-amino-4-(4-fluorophenyl)butanoic Acid is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H12FNO2 |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-(4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 |
Clave InChI |
MWAZHPYPJNEKID-VIFPVBQESA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)F |
SMILES canónico |
C1=CC(=CC=C1CC(CC(=O)O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole](/img/structure/B11925949.png)




